4-Nitrophenyl sulfurofluoridate
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Overview
Description
4-Nitrophenyl sulfurofluoridate, also known as sulfuryl fluoride, 4-nitrophenyl ester, is a chemical compound with the molecular formula C6H4FNO5S and a molecular weight of 221.16 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a sulfurofluoridate group (-SO2F). It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl sulfurofluoridate typically involves the reaction of 4-nitrophenol with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the use of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorosulfate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted phenyl sulfurofluoridates.
Reduction Reactions: The major product is 4-aminophenyl sulfurofluoridate.
Scientific Research Applications
4-Nitrophenyl sulfurofluoridate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-nitrophenyl sulfurofluoridate involves its reactivity as an electrophile. The sulfurofluoridate group (-SO2F) is highly reactive towards nucleophiles, making it a valuable reagent in various chemical transformations. The nitro group (-NO2) also plays a role in the compound’s reactivity, particularly in reduction reactions .
Molecular Targets and Pathways:
Electrophilic Reactions: The compound targets nucleophilic sites in molecules, facilitating substitution reactions.
Reduction Pathways: The nitro group undergoes reduction to form an amino group, which can further participate in subsequent reactions.
Comparison with Similar Compounds
4-Nitrophenyl sulfurofluoridate can be compared with other similar compounds, such as:
- 4-Methoxyphenyl sulfurofluoridate
- 4-Chlorophenyl sulfurofluoridate
- 4-Bromophenyl sulfurofluoridate
- 4-Iodophenyl sulfurofluoridate
Uniqueness:
- Reactivity: The presence of the nitro group in this compound enhances its reactivity compared to other phenyl sulfurofluoridates.
- Applications: Its unique reactivity makes it particularly useful in cross-coupling reactions and reduction processes .
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXNXTKCSQTYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-34-4 |
Source
|
Record name | 51451-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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